Hemoglobin Alesha, also known as Hemoglobin Bristol-Alesha, is a variant of hemoglobin characterized by a mutation in the beta-globin gene. This variant results from a single nucleotide change leading to an amino acid substitution that significantly alters the hemoglobin's stability and function. Hemoglobin Alesha is associated with clinical manifestations such as hemolytic anemia due to its instability.
The specific mutation responsible for Hemoglobin Alesha is a G to A transition at codon 67 of the beta-globin gene, resulting in the substitution of valine with methionine (Val67Met) or aspartate (Val67Asp) . This variant has been documented in various studies focusing on hemoglobinopathies and their clinical implications.
Hemoglobin Alesha is classified under unstable hemoglobin variants, which are characterized by their propensity to undergo denaturation and subsequent hemolysis. It falls within a broader category of hemoglobinopathies, which includes other variants that can lead to various hematological disorders, including thalassemia and sickle cell disease .
The synthesis of Hemoglobin Alesha typically involves genetic sequencing techniques to identify the specific mutations in the beta-globin gene. Next-generation sequencing (NGS) has become a valuable tool for diagnosing such variants, allowing for precise identification of mutations associated with unstable hemoglobins .
The identification of Hemoglobin Alesha through NGS involves capturing globin genes and sequencing them using high-throughput methods. The process includes:
Hemoglobin Alesha undergoes several chemical reactions that contribute to its instability:
These reactions can be studied using spectrophotometric methods to monitor changes in absorbance associated with heme binding and stability under various conditions (e.g., pH changes, temperature variations) .
The mechanism by which Hemoglobin Alesha leads to clinical symptoms involves:
Clinical studies have shown that patients with Hemoglobin Alesha often present with symptoms related to severe anemia, including fatigue and pallor, due to increased rates of hemolysis compared to normal hemoglobin .
Relevant analyses often include electrophoresis and chromatography techniques to assess these properties in clinical samples .
Hemoglobin Alesha serves as an important model for studying unstable hemoglobins and their associated pathologies. Research into this variant contributes valuable insights into:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3